

5-Phenyl-1H-1,2,4-triazole-3-thiol vs. other triazole compounds

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Compound of Interest

Compound Name: **5-Phenyl-1H-1,2,4-triazole-3-thiol**

Cat. No.: **B171666**

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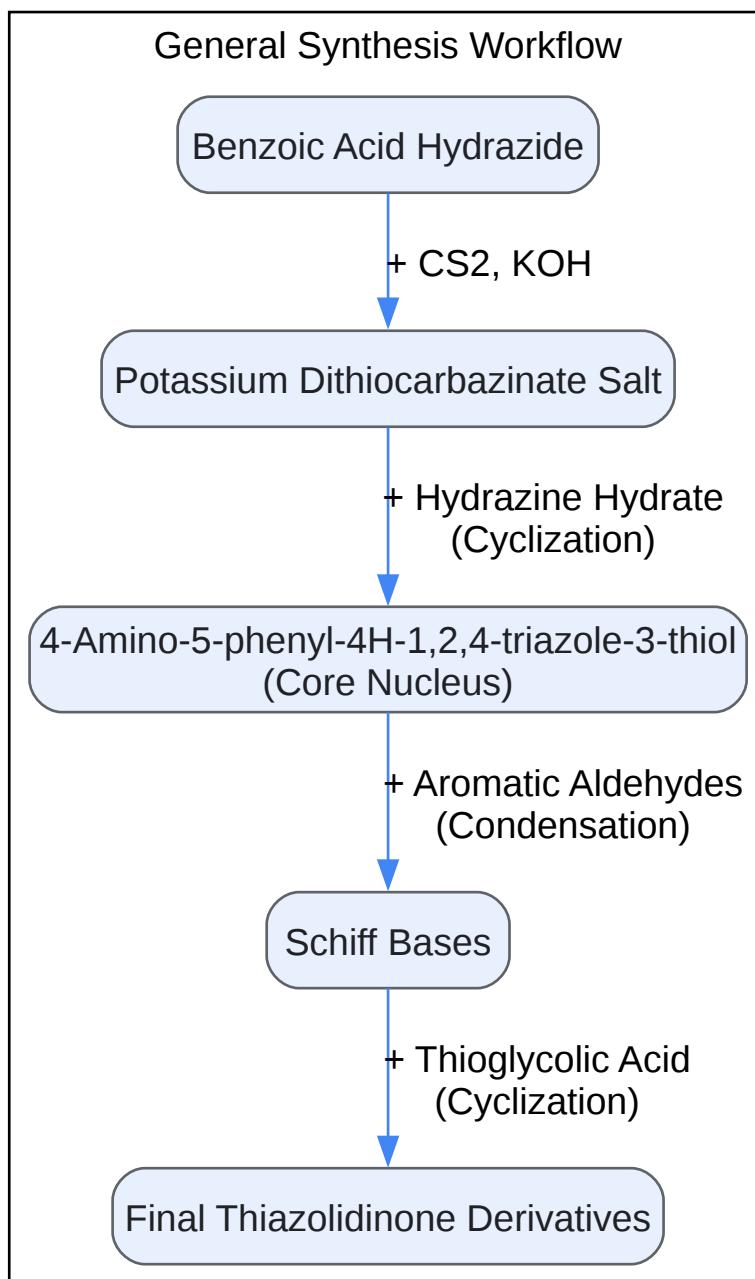
A Comparative Guide to **5-Phenyl-1H-1,2,4-triazole-3-thiol** and its Derivatives in Drug Discovery

For researchers, scientists, and drug development professionals, the 1,2,4-triazole scaffold is a cornerstone in the synthesis of novel therapeutic agents. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.^[1] This guide provides an objective comparison of **5-Phenyl-1H-1,2,4-triazole-3-thiol** and its analogues against other triazole compounds, supported by experimental data, detailed protocols, and workflow visualizations.

Synthesis and Chemical Profile

The core structure, **5-Phenyl-1H-1,2,4-triazole-3-thiol**, serves as a versatile starting material for a multitude of derivatives. The synthesis generally involves the cyclization of thiosemicarbazide precursors.^[2] A common route begins with the reaction of a benzoic acid hydrazide with carbon disulfide in an alkaline solution to form a dithiocarbazinate salt, which is then cyclized with hydrazine hydrate.^{[3][4]} This foundational molecule can then be modified, for instance, by creating Schiff bases through condensation with various aldehydes, to produce a library of compounds with diverse pharmacological profiles.^{[3][5]}

The presence of the thiol (-SH) group is significant, as it allows for tautomerism between the thione and thiol forms, influencing the compound's reactivity and biological interactions.^[6] This functional group is a key site for derivatization to enhance potency and selectivity.



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Caption: General synthesis pathway for 5-phenyl-1H-1,2,4-triazole-3-thiol derivatives.

Comparative Biological Activities

The therapeutic potential of **5-Phenyl-1H-1,2,4-triazole-3-thiol** derivatives has been explored across several domains. Below is a comparative analysis of their performance in key areas.

Antimicrobial Activity

Derivatives of **5-Phenyl-1H-1,2,4-triazole-3-thiol** have demonstrated significant antibacterial and antifungal properties. Their efficacy is often compared against standard antibiotics and antifungals like ciprofloxacin, streptomycin, and fluconazole.

Experimental Data Summary: Antibacterial and Antifungal Activity

Compound ID	Target Organism	Assay Type	Result (MIC or Zone of Inhibition)	Standard Drug	Standard Drug Result	Reference
5c (Schiff Base)	Microsporum gypseum	Broth Microdilution	MIC: 3.12 µg/mL	Ketoconazole	MIC: 6.25 µg/mL	[5]
5e (Schiff Base)	Microsporum gypseum	Broth Microdilution	MIC: 3.12 µg/mL	Ketoconazole	MIC: 6.25 µg/mL	[5]
5m (Schiff Base)	Staphylococcus aureus	Broth Microdilution	MIC: 6.25 µg/mL	Streptomycin	MIC: 6.25 µg/mL	[5]
32b / 32d	S. aureus, P. aeruginosa, E. coli	Not specified	MIC: 200 mg/mL	Ciprofloxacin	Not specified	[7]
53	Staphylococcus aureus	Disk Diffusion	Active at 25 mg/mL	Not specified	Not specified	[7]
4c	Candida albicans	Agar-well Diffusion	19 mm zone	Triflucan	23 mm zone	[3]
4b	Pseudomonas aeruginosa	Agar-well Diffusion	21 mm zone	Ciprofloxacin	24 mm zone	[3]

Notably, several Schiff base derivatives show antifungal activity superior to the standard drug ketoconazole against *Microsporum gypseum*.[5] Similarly, their antibacterial effects against *Staphylococcus aureus* are comparable to streptomycin.[5] The structure-activity relationship (SAR) studies indicate that the presence of electron-donating groups (e.g., -OH, -OCH₃) and

certain substituents on the aromatic rings (e.g., -Cl, -F) can enhance antimicrobial potency.[\[5\]](#) [\[7\]](#)

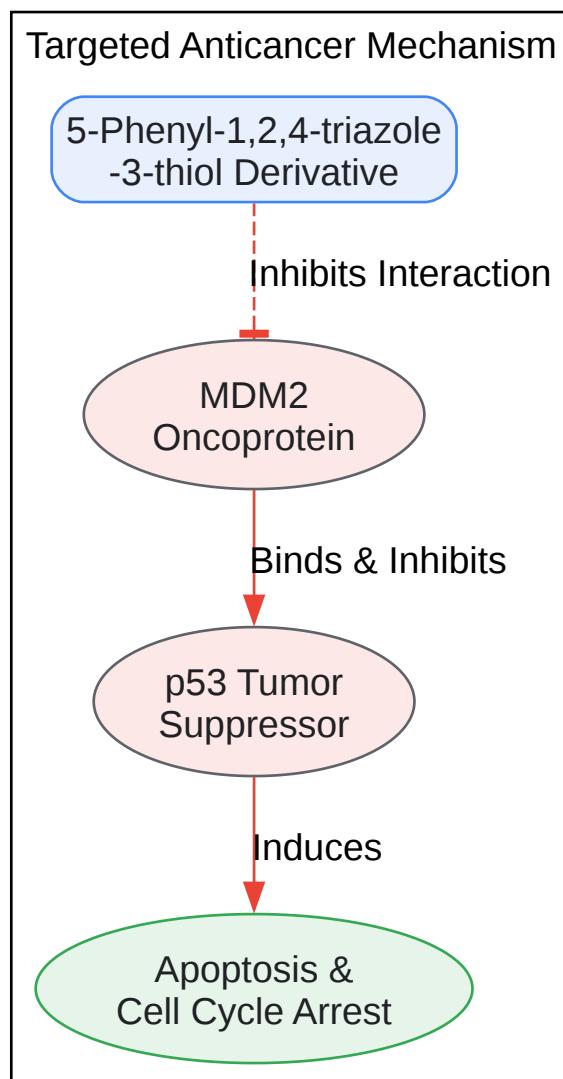
Anticancer Activity

The 1,2,4-triazole scaffold is a recognized pharmacophore in anticancer drug design, with commercial drugs like vorozole and anastrozole built upon it.[\[6\]](#) Derivatives of 5-phenyl-4H-1,2,4-triazole-3-thiol have been investigated as potential nongenotoxic anticancer agents, particularly as inhibitors of the p53-MDM2 interaction.[\[6\]](#)

Experimental Data Summary: In Vitro Antiproliferative Activity

Compound ID	Cell Line	Activity Metric (IC ₅₀)	Reference
6h	A549 (Lung Carcinoma)	3.854 μM	[6]
6h	U87 (Glioblastoma)	4.151 μM	[6]
6h	HL60 (Leukemia)	17.522 μM	[6]
5b (Hybrid)	Four Cancer Cell Lines	GI ₅₀ > 120 nM	[8]
6b (Hybrid)	Four Cancer Cell Lines	GI ₅₀ = 35 nM	[8]

As shown, specific derivatives exhibit potent antiproliferative activity in the low micromolar range against various cancer cell lines.[\[6\]](#) Compound 6h was identified as a promising lead for further optimization.[\[6\]](#) In contrast, hybrid molecules combining 1,2,3-triazole and 1,2,4-triazole moieties have also been synthesized, with some showing growth inhibition (GI₅₀) in the nanomolar range, comparable to the reference drug Erlotinib.[\[8\]](#)



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Caption: Inhibition of the p53-MDM2 interaction by triazole derivatives.

Enzyme Inhibition

Triazole compounds are well-known enzyme inhibitors. For instance, antifungal azoles target lanosterol 14 α -demethylase. Newer derivatives of **5-Phenyl-1H-1,2,4-triazole-3-thiol** have been screened against other enzymes, revealing potential applications for a wider range of diseases.

Experimental Data Summary: Enzyme Inhibition Activity

Compound Class	Target Enzyme	Activity Metric (IC ₅₀)	Standard	Standard IC ₅₀	Reference
1,2,4-Triazole-Semicarbazide Hybrids (6h, 6m, 6n)	Mushroom Tyrosinase	0.00162 - 0.00166 μM	Kojic Acid	14.09 μM	[9]
Azinane Triazole Derivatives (12d, 12m)	Acetylcholinesterase (AChE)	0.73 μM / 0.017 μM	Not specified	Not specified	[10]
Azinane Triazole Derivatives (12d, 12m)	α-Glucosidase	36.74 μM / 0.038 μM	Not specified	Not specified	[10]

The data clearly indicates that specific hybrid molecules are exceptionally potent tyrosinase inhibitors, thousands of times more effective than the reference compound, kojic acid.[9] This suggests potential applications in cosmetics and for treating skin hyperpigmentation disorders. Furthermore, other derivatives show strong inhibition of enzymes like acetylcholinesterase and α-glucosidase, relevant for Alzheimer's disease and diabetes, respectively.[10]

Experimental Protocols

Detailed and standardized methodologies are critical for the reproducibility of results. Below are outlines for key experiments cited in this guide.

Protocol 1: Antimicrobial Susceptibility Testing (Agar-Well Diffusion Method)

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

- Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi). Pour into sterile Petri plates and allow to solidify.

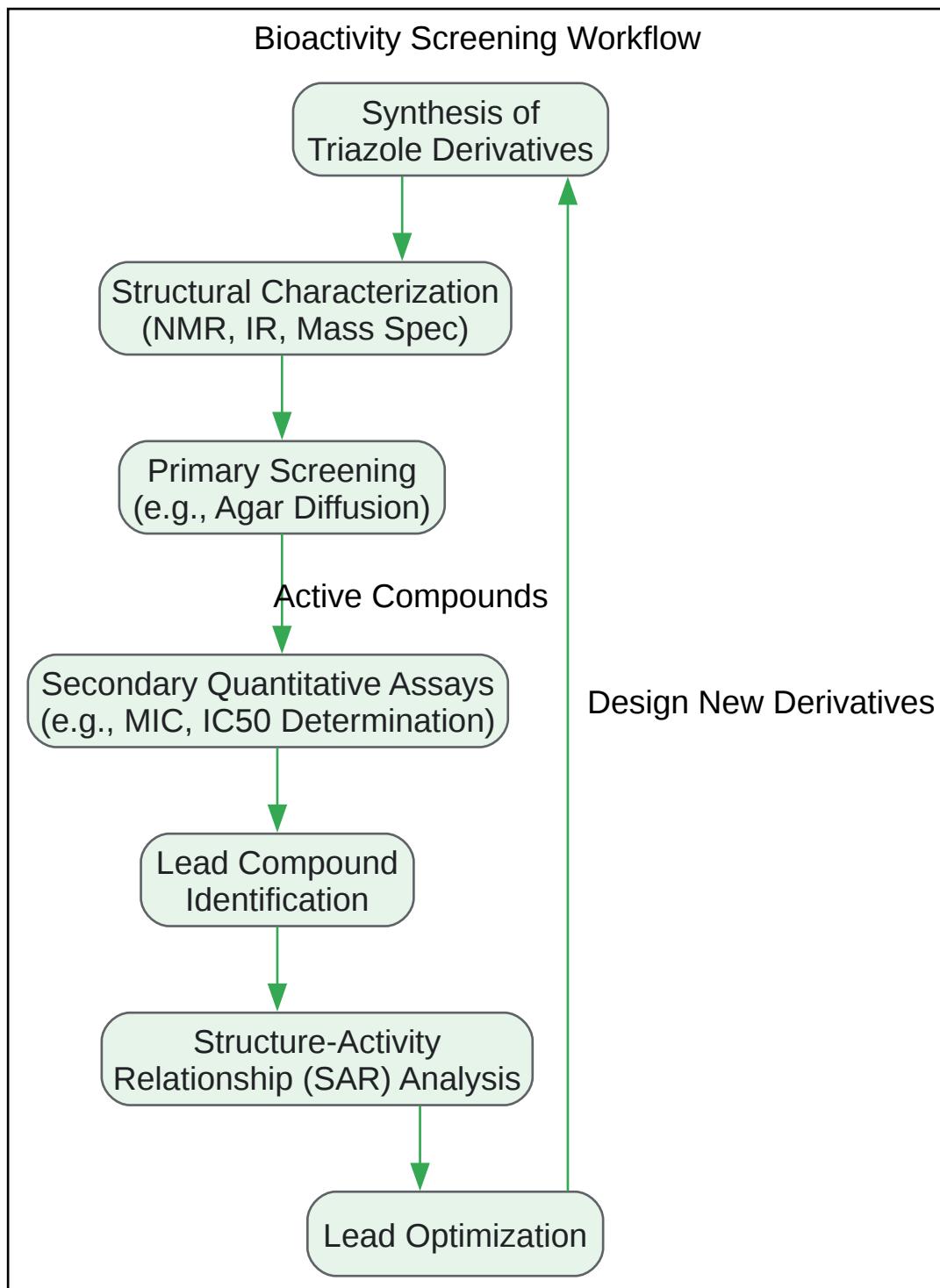
- Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism.
- Inoculation: Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.
- Well Creation: Aseptically punch wells (e.g., 6 mm diameter) into the agar.
- Compound Application: Add a fixed volume (e.g., 100 μ L) of the dissolved test compound at a specific concentration into each well. Use a solvent control and a standard antibiotic/antifungal as positive controls.
- Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-30°C for 48-72 hours for fungi).
- Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.

- Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
- Compound Treatment: Treat the cells with various concentrations of the synthesized triazole compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

- Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC_{50} value (the concentration of the compound that inhibits cell growth by 50%).



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Caption: A typical workflow for the discovery of lead triazole compounds.

Conclusion

5-Phenyl-1H-1,2,4-triazole-3-thiol is a privileged scaffold in medicinal chemistry. Its derivatives consistently demonstrate potent and varied biological activities that are often comparable or superior to established drugs. The comparative data highlights that strategic modifications to the core structure can yield highly active compounds against microbial pathogens, cancer cell lines, and key metabolic enzymes. The versatility of this triazole core, combined with well-defined structure-activity relationships, ensures its continued relevance in the quest for novel and more effective therapeutic agents. Further research focusing on lead optimization and in vivo studies is warranted to translate these promising in vitro results into clinical candidates.

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